molecular formula C20H23ClN4O3 B4229678 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline

5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline

Cat. No. B4229678
M. Wt: 402.9 g/mol
InChI Key: ALEMSVQNNLXPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline, commonly known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. It is a potent antagonist of the glutamate receptor, which is a type of ionotropic receptor that mediates the majority of excitatory neurotransmission in the central nervous system (CNS). CNQX has been extensively studied in the field of neuroscience due to its ability to selectively block the activity of the AMPA subtype of glutamate receptors.

Mechanism of Action

The mechanism of action of CNQX is based on its ability to block the activity of the AMPA subtype of glutamate receptors. These receptors are ionotropic receptors that mediate the majority of fast excitatory neurotransmission in the 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline. When glutamate binds to the receptor, it causes the influx of cations into the postsynaptic neuron, leading to depolarization and the generation of an action potential. CNQX binds to the receptor in a competitive manner, preventing glutamate from binding and blocking the influx of cations. This results in the inhibition of synaptic transmission and the prevention of neuronal excitation.
Biochemical and Physiological Effects
CNQX has a number of biochemical and physiological effects that are related to its ability to block the activity of the AMPA subtype of glutamate receptors. In vitro studies have shown that CNQX can inhibit the induction of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. CNQX has also been shown to reduce the release of dopamine in the striatum, suggesting that it may have an effect on the reward system. In vivo studies have shown that CNQX can block the development of kindling, which is a model of epilepsy, and can reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

CNQX has several advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for investigating the role of these receptors in physiological and pathological processes. Another advantage is that it is commercially available from various chemical suppliers, making it easy to obtain. However, there are also some limitations to using CNQX. One limitation is that it is not selective for the AMPA subtype of glutamate receptors, and can also block the activity of kainate receptors at high concentrations. Another limitation is that it can have off-target effects on other ion channels and receptors, leading to non-specific effects.

Future Directions

There are several future directions for research on CNQX. One direction is to investigate the role of AMPA receptors in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop more selective and potent antagonists of AMPA receptors, which could be used as therapeutic agents for these disorders. Additionally, there is a need to investigate the long-term effects of CNQX on synaptic plasticity and neuronal function, as well as its potential for use in human studies. Finally, there is a need to develop new experimental models that can better mimic the complex interactions between glutamate receptors and other signaling pathways in the 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline.

Scientific Research Applications

CNQX has been widely used in scientific research to study the role of glutamate receptors in the 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline. The compound is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. By blocking the activity of these receptors, CNQX can be used to investigate the physiological and pathological processes that involve glutamate neurotransmission. CNQX has been used in a variety of experimental models, including in vitro electrophysiology, in vivo microdialysis, and behavioral assays.

properties

IUPAC Name

(4-chlorophenyl)-[4-[4-nitro-3-(propan-2-ylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c1-14(2)22-18-13-17(7-8-19(18)25(27)28)23-9-11-24(12-10-23)20(26)15-3-5-16(21)6-4-15/h3-8,13-14,22H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEMSVQNNLXPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.